molecular formula C16H15N3O2 B5396277 3-ethoxy-N-(1H-indazol-5-yl)benzamide

3-ethoxy-N-(1H-indazol-5-yl)benzamide

Cat. No.: B5396277
M. Wt: 281.31 g/mol
InChI Key: QJMYPEJRWQHFJQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(1H-indazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-ethoxy-N-(1H-indazol-5-yl)benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, anti-inflammatory, and antibacterial properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(1H-indazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-(1H-indazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and benzamide groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

IUPAC Name

3-ethoxy-N-(1H-indazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-21-14-5-3-4-11(9-14)16(20)18-13-6-7-15-12(8-13)10-17-19-15/h3-10H,2H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMYPEJRWQHFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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